N2-Fmoc-N2,N5-dimethyl-L-glutamine

Peptide SAR Neurohypophyseal Hormone Analogs Receptor Binding

Standard Fmoc-Gln derivatives cannot eliminate pyroglutamate formation or alter side-chain hydrogen bonding. N2-Fmoc-N2,N5-dimethyl-L-glutamine is the precise solution for introducing a permanent, functionally silent Gln mutation. • Eliminates pyroglutamate degradation, enhancing peptide shelf-life and in vivo stability. • Abolishes side-chain H-bond donor capacity, enabling clean loss-of-function analog design. • Used in potent viral protease inhibitors (e.g., SARS-CoV EC50 of 2.5 µM). Supplied with rigorous QC for high-purity SPPS applications.

Molecular Formula C22H24N2O5
Molecular Weight 396.4 g/mol
Cat. No. B14894525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Fmoc-N2,N5-dimethyl-L-glutamine
Molecular FormulaC22H24N2O5
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCNC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H24N2O5/c1-23-20(25)12-11-19(21(26)27)24(2)22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,25)(H,26,27)/t19-/m0/s1
InChIKeyPATYJEFSFJQLMX-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Fmoc-N2,N5-dimethyl-L-glutamine Overview


N2-Fmoc-N2,N5-dimethyl-L-glutamine (also known as Fmoc-N,N-dimethyl-L-glutamine, Fmoc-Gln(Me2)-OH, CAS 1146118-59-3) is a non-natural, Fmoc-protected amino acid derivative. It is a building block used in Fmoc-based solid-phase peptide synthesis (SPPS) for the site-specific introduction of an N5,N5-dimethylated glutamine residue. This modification permanently alters the hydrogen-bonding capacity and steric profile of the glutamine side chain, as the two methyl groups replace the hydrogen atoms on the terminal amide nitrogen . The compound possesses a molecular formula of C22H24N2O5 and a molecular weight of 396.44 g/mol .

Fmoc-SPPS workflow compatible
Site-specific N5,N5-dimethyl Gln incorporation
Supports steric and H-bond perturbation studies

Why N2-Fmoc-N2,N5-dimethyl-L-glutamine Is Irreplaceable


Generic Fmoc-protected glutamine derivatives such as Fmoc-Gln(Trt)-OH or Fmoc-Gln-OH are designed to preserve the native, primary amide side chain. Substituting these with N2-Fmoc-N2,N5-dimethyl-L-glutamine during SPPS is not an interchangeable decision—it is a deliberate, functionally divergent modification. The N5,N5-dimethylation eliminates the hydrogen-bond donor capacity of the side chain, drastically alters steric hindrance, and introduces near-complete resistance to pyroglutamate formation, a common degradation pathway for glutamine-containing peptides [1]. Consequently, using a standard Gln building block in place of the dimethylated analog will yield a peptide with entirely different physicochemical properties, biological activity, and stability, potentially invalidating the experimental or therapeutic objective .

! N5,N5-dimethylation eliminates side-chain H-bond donor capacity.
! Standard Gln residues are prone to pyroglutamate formation under physiological conditions.
! Substitution with Fmoc-Gln-OH yields different receptor binding and bioactivity profiles.

Quantitative Evidence for N2-Fmoc-N2,N5-dimethyl-L-glutamine


Uterotonic Bioactivity Modulation

Introduction of an N5,N5-dimethylglutamine residue at position 4 of oxytocin profoundly reduces its uterotonic activity. In a direct comparison, [4-(N5,N5-dimethylglutamine)]oxytocin exhibited a potency of 3.01 ± 0.14 units/mg in the in vitro rat uterotonic assay [1], whereas native oxytocin in the same assay system demonstrates a potency of approximately 438 ± 41 IU/mg [2]. This represents a >99% decrease in activity, highlighting the critical role of the glutamine side-chain amide hydrogens in receptor engagement.

Uterotonic Activity Shift
Cross-study comparable
3.01 ± 0.14 units/mg vs 438 ± 41 IU/mg (native) >99% reduction
Supports receptor engagement SAR context
In vitro rat uterotonic assay
Peptide SAR Neurohypophyseal Hormone Analogs Receptor Binding

Pyroglutamate Formation Blockade

Unmodified L-glutamine and N-terminal glutaminyl residues in peptides undergo spontaneous, non-enzymatic cyclization to form pyroglutamate (5-oxo-L-proline), a major degradation pathway. Under physiological conditions, this cyclization proceeds at a rate of approximately 10% per day [1]. The N5,N5-dimethyl modification of N2-Fmoc-N2,N5-dimethyl-L-glutamine replaces the amide hydrogens with methyl groups, effectively eliminating the nucleophilic attack that initiates cyclization. Consequently, the rate of pyroglutamate formation is reduced to effectively zero, ensuring the peptide's structural integrity over time .

Pyroglutamate Formation Blockade
Class-level inference
~0% per day
Stability enhancement for long-term assays
Physiological conditions (pH 7.4, 37°C)
Peptide Stability Chemical Degradation SPPS Optimization

Lanthanide-Catalyzed Transamidation Synthesis

The synthesis of closely related Fmoc-protected dimethylglutamine derivatives has been optimized for efficiency. The synthesis of N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine, an analog with methyl groups on the carbon backbone, was achieved via a lanthanide-catalyzed transamidation reaction [1]. The study found that Yb(III) and Sc(III) triflates were the most effective catalysts, with reactivity following the qualitative order: Yb ≈ Sc > Er ≈ Eu ≈ Sm > Ce ≈ Ag(I) > Cu(II) ≈ Zn [1]. This established methodology provides a robust synthetic route for producing high-purity dimethylated glutamine building blocks, ensuring reliable supply for research and development programs.

Catalytic Efficiency Order
Supporting evidence
Yb/Sc > Er/Eu/Sm > Ce/Ag(I) > Cu/Zn
Robust synthetic route for consistent supply
Transamidation of Fmoc-lactam
Amino Acid Synthesis Catalysis Process Chemistry

N2-Fmoc-N2,N5-dimethyl-L-glutamine Applications


Peptide Hormone Receptor SAR Studies

Researchers aiming to map the binding determinants of peptide hormones like oxytocin or vasopressin can utilize this building block to introduce a sterically hindered, hydrogen-bond deficient residue. The >99% reduction in uterotonic potency observed with [4-(N5,N5-dimethylglutamine)]oxytocin demonstrates its utility in creating analogs with a clean loss-of-function phenotype, which is invaluable for validating computational docking models and understanding receptor pharmacophores [1].

Proteolytically Stable Peptide Therapeutics

For therapeutic peptides where glutamine is identified as a metabolic or chemical weak point, substitution with N5,N5-dimethylglutamine offers a targeted solution. The complete abrogation of pyroglutamate formation [2] directly translates to enhanced shelf-life and in vivo stability, a critical requirement for drug candidates progressing to preclinical development.

Design of 3C/3CL Viral Protease Inhibitors

Viral proteases from pathogens like Hepatitis A Virus (HAV) and coronaviruses (SARS-CoV) exhibit a strict requirement for a P1 glutamine residue in their substrates. Incorporating N5,N5-dimethylglutamine into peptidomimetic inhibitors can provide enhanced binding affinity and metabolic stability. The dimethylated side chain has been successfully integrated into potent inhibitors, such as Z-Leu-Gln(NMe2)-fmk, which demonstrated an EC50 of 2.5 µM against SARS-CoV-induced cell death [3].

Application
Selection Property
Validation Focus
Peptide hormone receptor SAR studies
Steric & H-bond deficient side chain
Receptor binding model validation
Peptide stability enhancement research
Pyroglutamate resistance
Long-term assay reproducibility
Viral protease inhibitor SAR studies
Non-native P1 glutamine residue
Protease inhibition assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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